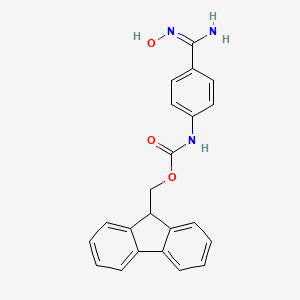

4-(Fmoc-amino)benzamidoxime

説明

Structure

3D Structure

特性

分子式 |

C22H19N3O3 |

|---|---|

分子量 |

373.4 g/mol |

IUPAC名 |

9H-fluoren-9-ylmethyl N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]carbamate |

InChI |

InChI=1S/C22H19N3O3/c23-21(25-27)14-9-11-15(12-10-14)24-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,27H,13H2,(H2,23,25)(H,24,26) |

InChIキー |

KRYNNWTWOXXABM-UHFFFAOYSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C(=N\O)/N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=NO)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Fmoc-amino)benzamidoxime: Structure, Properties, and Applications in Drug Development

Abstract: This technical guide provides a comprehensive overview of 4-(Fmoc-amino)benzamidoxime, a specialized chemical entity with significant potential in medicinal chemistry and drug development. The guide details its chemical structure, explores its physicochemical properties, outlines a plausible synthetic route, and discusses its prospective applications, particularly as a versatile building block for targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Combination of Fmoc and Amidoxime Functionalities

In the landscape of modern drug discovery, the design of novel molecular entities with tailored properties is paramount. 4-(Fmoc-amino)benzamidoxime emerges as a compound of interest due to the strategic combination of two key chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the benzamidoxime core.

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), renowned for its stability under acidic conditions and its facile removal with mild bases like piperidine.[1][2] This orthogonality allows for the selective deprotection of amino groups, enabling the controlled, stepwise assembly of complex peptide chains.[][4] Beyond peptides, the Fmoc group serves as a reliable protecting group for amines in various organic syntheses.

The benzamidoxime scaffold, on the other hand, is a versatile pharmacophore with a growing presence in medicinal chemistry. Amidoximes are recognized as bioisosteres of carboxylic acids and have been incorporated into a wide array of biologically active molecules, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer effects.[5][6] Notably, the amidoxime functionality can act as a prodrug moiety, which can be metabolized in vivo to the corresponding amidine, potentially improving the pharmacokinetic profile of a drug candidate.[7][8]

The convergence of these two functionalities in 4-(Fmoc-amino)benzamidoxime creates a unique building block. The Fmoc group provides a handle for controlled chemical modifications and conjugations, while the benzamidoxime core offers potential for therapeutic activity and favorable drug-like properties. This guide will delve into the technical details of this promising compound.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(Fmoc-amino)benzamidoxime integrates a central benzene ring substituted with an Fmoc-protected amino group at position 4 and an amidoxime group at position 1.

Molecular Structure:

benzamidoxime)

The image above is a representation of the chemical structure.

Physicochemical Properties:

| Property | Estimated Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C22H19N3O3 | Calculated from the chemical structure. |

| Molecular Weight | 373.41 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of Fmoc-protected amino acids and aromatic compounds.[9][10] |

| Melting Point | Expected to be high, likely >200 °C. | Fmoc-4-aminobenzoic acid has a melting point of >225 °C.[9] The introduction of the amidoxime group is unlikely to significantly lower this value. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMF, DMSO, and methanol. | The large, hydrophobic Fmoc group will dominate the solubility profile, making it poorly soluble in water but soluble in organic solvents commonly used in synthesis.[] |

| pKa | The amidoxime group will have a pKa in the range of 4-6 for the N-OH proton and around 11-12 for the oxime proton. | The acidity of the amidoxime functional group has been studied, with reported pKa values varying depending on the molecular context.[11] The aromatic ring will influence these values. |

| UV Absorbance | Strong UV absorbance around 265 nm and 300 nm. | The fluorenyl moiety of the Fmoc group is a strong chromophore, a property often utilized for reaction monitoring in peptide synthesis.[1] |

Synthesis of 4-(Fmoc-amino)benzamidoxime: A Proposed Experimental Protocol

A validated, published synthesis of 4-(Fmoc-amino)benzamidoxime is not currently available. However, a plausible and scientifically sound two-step synthetic route can be proposed based on established methodologies for the synthesis of 4-aminobenzamidoxime and the Fmoc protection of aromatic amines.

The proposed synthesis involves two key transformations:

-

Step 1: Synthesis of 4-Aminobenzamidoxime from 4-Aminobenzonitrile. This reaction involves the addition of hydroxylamine to the nitrile functionality.

-

Step 2: Fmoc Protection of the Amino Group of 4-Aminobenzamidoxime. This step utilizes a standard Fmoc-donating reagent to protect the primary aromatic amine.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-(Fmoc-amino)benzamidoxime.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Aminobenzamidoxime

-

Rationale: This reaction is a well-established method for the synthesis of amidoximes from nitriles.[12][13] The use of a base is crucial to deprotonate hydroxylamine, making it a more potent nucleophile.

-

Procedure:

-

To a suspension of 4-aminobenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).

-

Slowly add a solution of sodium ethoxide (1.5 equivalents) in ethanol to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-aminobenzamidoxime.

-

Step 2: Fmoc Protection of 4-Aminobenzamidoxime

-

Rationale: The Fmoc protection of amines is a standard procedure in organic synthesis.[10][14][15] The use of an aqueous basic solution helps to solubilize the amino compound and facilitate the reaction with the Fmoc-donating reagent.

-

Procedure:

-

Dissolve 4-aminobenzamidoxime (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in dioxane to the cooled mixture with vigorous stirring.

-

Allow the reaction to stir at 0-5 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the crude product by filtration and wash with water.

-

Purify the crude 4-(Fmoc-amino)benzamidoxime by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Applications in Drug Development

The unique bifunctional nature of 4-(Fmoc-amino)benzamidoxime makes it a valuable tool in several areas of drug development.

As a Building Block for Peptide and Peptidomimetic Synthesis

The primary utility of the Fmoc group is in peptide synthesis.[1] 4-(Fmoc-amino)benzamidoxime can be incorporated into peptide chains as a non-natural amino acid. The benzamidoxime moiety can introduce unique structural features and potential biological activities into the resulting peptide.

Diagram of Incorporation into a Peptide Chain

Caption: Workflow for incorporating 4-(Fmoc-amino)benzamidoxime into a peptide sequence.

As a Precursor for Prodrugs

The amidoxime functionality is a well-known prodrug motif.[7][8] It can be bioreduced in vivo to the corresponding amidine, which may be the active form of the drug. This strategy can be employed to improve the oral bioavailability of polar, charged molecules.[16] 4-(Fmoc-amino)benzamidoxime can be used as a starting material to synthesize more complex molecules where the amidoxime serves as a latent amidine group.

In the Development of Enzyme Inhibitors

Benzamide and its derivatives are known to exhibit a wide range of pharmacological activities, including enzyme inhibition.[5] The amidoxime group, being a bioisostere of a carboxylic acid, can interact with the active sites of various enzymes.[17] Therefore, 4-(Fmoc-amino)benzamidoxime could serve as a scaffold for the development of novel enzyme inhibitors. The Fmoc-amino group provides a convenient point for chemical modification to explore the structure-activity relationship (SAR) and optimize inhibitory potency.

As a Linker in Bioconjugation

The Fmoc-protected amine and the amidoxime group offer orthogonal handles for conjugation. After deprotection of the Fmoc group, the resulting free amine can be coupled to other molecules, such as proteins, antibodies, or nanoparticles, for targeted drug delivery.[9] The amidoxime itself can also be a point of attachment or a chelating agent for metal ions.[18]

Conclusion

4-(Fmoc-amino)benzamidoxime is a specialized chemical compound with significant potential in the field of drug discovery and development. Its unique structure, combining the versatility of the Fmoc protecting group with the pharmacological relevance of the benzamidoxime core, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, prodrugs, and enzyme inhibitors. While further experimental validation of its properties and reactivity is warranted, the established chemistry of its constituent functionalities provides a strong foundation for its application in the design of next-generation therapeutics. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this promising molecule in their scientific endeavors.

References

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

- Preparation method of 4-aminomethylbenzoic acid. Google Patents.

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. National Institutes of Health. Available from: [Link]

- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.

-

Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available from: [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health. Available from: [Link]

-

Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. National Institutes of Health. Available from: [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. Available from: [Link]

- Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.

-

A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Publications. Available from: [Link]

-

Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. Available from: [Link]

-

Examples for prodrug-based amidoximes. ResearchGate. Available from: [Link]

-

Binding mechanism of amidoxime functional group on chelating resins toward gallium(III) in Bayer liquor. ResearchGate. Available from: [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Royal Society of Chemistry. Available from: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available from: [Link]

-

Formula for Bsmoc- and Fmoc-protected peptides. ResearchGate. Available from: [Link]

-

Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. National Institutes of Health. Available from: [Link]

-

Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. ACS Publications. Available from: [Link]

- Preparation method of aminobenzonitrile. Patsnap.

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health. Available from: [Link]

- Method for producing prodrug from amidoxime and N-hydroxyguanidine carboxylic acid esters. Patsnap Eureka.

-

Recent developments in the chemistry and in the biological applications of amidoximes. National Institutes of Health. Available from: [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

- 13. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Method for producing prodrug from amidoxime and N-hydroxyguanidine carboxylic acid esters - Eureka | Patsnap [eureka.patsnap.com]

- 17. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Protected 4-Aminobenzamidoxime: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Fmoc-protected 4-aminobenzamidoxime, a potentially valuable building block in medicinal chemistry and peptide science. Due to its likely novelty, a registered CAS (Chemical Abstracts Service) number for this specific compound has not been identified in major chemical databases. This guide, therefore, addresses this gap by proposing a robust synthetic pathway, outlining detailed characterization protocols, and discussing its potential applications based on the well-established chemistry of its constituent functional groups: the versatile amidoxime moiety and the widely used Fmoc-protecting group. This document is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this compound in their drug discovery and development endeavors.

Introduction: The Significance of a Novel Building Block

The intersection of peptide chemistry and small molecule drug discovery often gives rise to innovative molecular scaffolds with unique therapeutic potential. Fmoc-protected 4-aminobenzamidoxime represents one such scaffold. The 4-aminobenzamidoxime core is a known pharmacophore, with the amidoxime group serving as a key nitric oxide donor and a versatile precursor for various heterocyclic systems.[1][2] The strategic protection of the aromatic amino group with the fluorenylmethoxycarbonyl (Fmoc) group opens up avenues for its incorporation into peptide synthesizers and its use in complex, multi-step organic syntheses where orthogonal protection strategies are paramount.[3][4][5]

The absence of a dedicated CAS number for Fmoc-protected 4-aminobenzamidoxime suggests that it is not a commercially available reagent and has not been extensively reported in the scientific literature. This guide aims to empower researchers to bridge this gap by providing the necessary scientific and technical foundation for its synthesis and application.

Proposed Synthesis of Fmoc-Protected 4-Aminobenzamidoxime

The synthesis of the target compound can be logically approached by the Fmoc protection of the commercially available 4-aminobenzamidoxime. The key challenge lies in the selective N-acylation of the aromatic amino group in the presence of the nucleophilic amidoxime moiety.

Synthetic Scheme

Caption: Proposed synthetic route for Fmoc-protected 4-aminobenzamidoxime.

Detailed Experimental Protocol

This protocol is a well-established method for the Fmoc protection of aromatic amines and can be adapted for 4-aminobenzamidoxime.[3][6]

Materials:

-

4-Aminobenzamidoxime

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA)

-

1,4-Dioxane

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzamidoxime in a 1:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add 2.5 equivalents of sodium bicarbonate to the solution and stir until it is well-suspended.

-

Fmoc Reagent Addition: Slowly add a solution of 1.1 equivalents of Fmoc-Cl or Fmoc-OSu dissolved in a minimal amount of 1,4-dioxane to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Fmoc-protected 4-aminobenzamidoxime.

Causality of Experimental Choices:

-

The use of a biphasic solvent system (dioxane/water) or a polar aprotic solvent like DMF helps to dissolve both the polar starting material and the less polar Fmoc reagent.

-

The excess of a mild inorganic base like sodium bicarbonate is crucial to neutralize the hydrochloric acid or N-hydroxysuccinimide byproduct of the reaction, driving the equilibrium towards the product.[4] An organic base like DIEA can also be used, particularly in anhydrous conditions.

-

Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and tends to result in cleaner reactions with fewer side products.[4]

Physicochemical Properties and Characterization

As a novel compound, the exact physicochemical properties of Fmoc-protected 4-aminobenzamidoxime need to be determined experimentally. However, based on its structure, we can predict the following characteristics and outline a robust characterization plan.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₂₂H₁₉N₃O₃ |

| Molecular Weight | 373.41 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH, DCM); Insoluble in water and hexanes. |

| Melting Point | Expected to be a high-melting solid, likely > 150 °C. |

Analytical Characterization Workflow

Caption: A comprehensive workflow for the characterization of synthesized Fmoc-protected 4-aminobenzamidoxime.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the successful incorporation of the Fmoc group by the appearance of characteristic aromatic proton signals of the fluorenyl group and the methylene and methine protons of the protecting group. The carbon spectrum will show the corresponding carbonyl and aliphatic carbons of the Fmoc moiety.

-

High-Resolution Mass Spectrometry (HRMS): Will provide the accurate mass of the molecule, confirming its elemental composition.

-

FT-IR Spectroscopy: Will show characteristic absorption bands for the N-H and C=O stretching of the carbamate, the C=N and N-O stretching of the amidoxime, and the aromatic C-H stretching.

-

High-Performance Liquid Chromatography (HPLC): Will be used to assess the purity of the final compound.[7]

Applications in Drug Discovery and Peptide Synthesis

The unique combination of the amidoxime functionality and the Fmoc-protecting group positions this molecule as a valuable tool for medicinal chemists and peptide scientists.

Role as a Nitric Oxide-Donating Pharmacophore in Peptides

Amidoximes are known prodrugs of amidines and can act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.[1][2] By incorporating Fmoc-protected 4-aminobenzamidoxime into a peptide sequence, researchers can design novel peptidomimetics with targeted NO-releasing capabilities.

Caption: Conceptual workflow for the application of Fmoc-protected 4-aminobenzamidoxime in targeted nitric oxide delivery.

A Versatile Intermediate for Heterocyclic Synthesis

The amidoxime group is a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings, such as oxadiazoles, which are prevalent in many biologically active compounds. The Fmoc-protected amino group allows for the initial coupling to other molecular fragments before the cyclization of the amidoxime, providing a strategic advantage in the synthesis of complex molecules.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Green Chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Retrieved from [Link]

-

PubMed. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

-

PubMed Central. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

PubMed. (2004). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Retrieved from [Link]

-

Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Technical Whitepaper: Characterization and Application of 4-(Fmoc-amino)benzamidoxime

This guide details the physicochemical properties, synthesis logic, and applications of 4-(Fmoc-amino)benzamidoxime , a specialized intermediate used in the development of peptidomimetics and protease inhibitors.

Executive Summary

4-(Fmoc-amino)benzamidoxime is a protected building block designed for the solid-phase synthesis of arginine mimetics. It features a benzamidoxime moiety—a bioisostere and prodrug precursor to benzamidine—anchored by an Fmoc-protected aniline. This molecule is critical in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa) where the highly basic amidine group must be masked to improve oral bioavailability or synthetic compatibility.

Part 1: Physicochemical Characterization

Molecular Specifications

The precise molecular weight and formula are derived from the constituent functional groups: the Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 4-aminobenzamidoxime core.

| Property | Specification |

| IUPAC Name | (9H-fluoren-9-yl)methyl (4-(N'-hydroxycarbamimidoyl)phenyl)carbamate |

| Common Name | 4-(Fmoc-amino)benzamidoxime |

| Linear Formula | C₂₂H₁₉N₃O₃ |

| Molecular Weight | 373.41 g/mol |

| CAS Number | Not widely listed; typically custom synthesized (e.g., Sigma BOG00227) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic polar solvents (DMF, DMSO, NMP); sparingly soluble in water. |

Structural Composition

The molecule consists of three distinct functional domains, each serving a specific role in drug design and synthesis:

-

Fmoc Group (N-Terminus): Provides base-labile protection, allowing the molecule to be used in standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

-

Phenyl Linker: A rigid aromatic spacer that positions the warhead.

-

Amidoxime (C-Terminus): A "warhead precursor." It is less basic than an amidine (

~5 vs ~11), preventing side reactions during coupling and improving membrane permeability.

[1][2]

Part 2: Synthesis & Scientific Integrity

The "Fmoc-Hydroxylamine" Incompatibility

A common synthetic error is attempting to synthesize this molecule by reacting Fmoc-4-aminobenzonitrile with hydroxylamine. This approach will fail.

-

Mechanism of Failure: Hydroxylamine (

) is a strong nucleophile and a base. It is frequently used to cleave Fmoc groups (similar to piperidine).[1][2] Reacting an Fmoc-protected nitrile with hydroxylamine will result in the premature deprotection of the amine, yielding free 4-aminobenzamidoxime and dibenzofulvene byproducts.

Validated Synthesis Protocol

The only robust route requires reversing the order of operations: generate the amidoxime first, then protect the amine.

Step 1: Formation of 4-Aminobenzamidoxime

-

Reagents: 4-Aminobenzonitrile, Hydroxylamine hydrochloride (

), Sodium Carbonate ( -

Solvent: Ethanol/Water (2:1).

-

Procedure: Reflux 4-aminobenzonitrile with excess hydroxylamine (3 eq) and base for 4–6 hours. The nitrile carbon is attacked by hydroxylamine to form the amidoxime.

-

Purification: Evaporation and crystallization from water/ethanol.

Step 2: Selective Fmoc Protection

-

Reagents: 4-Aminobenzamidoxime (from Step 1), Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

-

Solvent: Dioxane/Water or DMF.

-

Condition: Room temperature, slightly basic buffer (

). -

Selectivity Logic: The aniline nitrogen is more nucleophilic than the amidoxime amino group (which is conjugated to the C=N bond) and the oxime oxygen. By controlling stoichiometry (1.0 eq Fmoc-OSu) and pH, the Fmoc group selectively attaches to the aniline.

Part 3: Applications in Drug Discovery

Prodrug Strategy (The "Amidoxime Effect")

Benzamidines are potent arginine mimetics found in drugs like dabigatran (thrombin inhibitor). However, they are highly basic (

-

Solution: The amidoxime group in 4-(Fmoc-amino)benzamidoxime acts as a neutral prodrug.

-

Mechanism: Once incorporated into a peptide or small molecule and administered, the amidoxime is reduced in vivo (by cytochrome b5 reductase or mARC) back to the active benzamidine.

Solid-Phase Peptide Synthesis (SPPS)

This molecule is used as a building block to introduce a "masked" arginine residue at the N-terminus of a peptide chain.

-

Coupling: Standard HBTU/DIEA coupling protocols can be used.

-

Deprotection: The Fmoc group is removed with 20% piperidine in DMF.[3][4]

-

Note: The amidoxime group is generally stable to piperidine during the short deprotection cycles of SPPS.

-

Part 4: Analytical Validation

To ensure the integrity of the synthesized or purchased material, use the following self-validating analytical criteria:

| Method | Expected Result | Interpretation |

| HPLC | Single peak, RT > Fmoc-Cl | Confirm purity >95%. Impurities are likely free amidoxime (early eluting). |

| LC-MS (ESI+) | [M+H]⁺ = 374.4 Da | Primary Confirmation. Look for the characteristic Fmoc fragmentation (loss of 178 Da). |

| 1H NMR (DMSO-d6) | The oxime OH signal is distinct and exchangeable. | |

| 1H NMR (Aromatic) | Overlap of Fmoc fluorenyl protons and the linker phenylene protons. |

References

-

Sigma-Aldrich. Product Specification: 4-(Fmoc-amino) benzamidoxime (AldrichCPR). Retrieved from

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Retrieved from

-

ResearchGate. Methods for Removing the Fmoc Group. (Discussion on Hydroxylamine sensitivity). Retrieved from

-

PubChem. 4-Aminobenzamidoxime (Precursor Data). Retrieved from

Sources

Technical Guide: 4-Aminobenzamidoxime vs. Fmoc-Protected Derivatives in Peptidomimetic Synthesis

The following technical guide details the structural, physicochemical, and synthetic distinctions between 4-aminobenzamidoxime and its Fmoc-protected derivatives (principally N-(9-fluorenylmethoxycarbonyl)-4-aminobenzamidoxime).

Executive Summary

In drug discovery, particularly for serine protease inhibitors and peptidomimetics, 4-aminobenzamidoxime serves as a critical "warhead" precursor. It is the synthetic gateway to benzamidines (arginine mimics) and 1,2,4-oxadiazole heterocycles.

However, its dual-nucleophile nature (aniline amine + amidoxime) presents chemoselectivity challenges. The Fmoc-protected derivative resolves these by masking the aniline nitrogen, rendering the molecule compatible with Solid-Phase Peptide Synthesis (SPPS) and preventing uncontrolled polymerization or side-reactions. This guide analyzes the decision matrix for choosing between the free base and the protected form based on synthetic modality (Solution vs. Solid Phase).

Part 1: Chemical Fundamentals & Structural Analysis

The core difference lies in the availability of the aniline nitrogen. In the free base, both the aniline and amidoxime are reactive. In the Fmoc-derivative, the aniline is chemically silenced until basic deprotection.

Structural Comparison

Figure 1: Structural transformation from the dual-nucleophilic free base to the orthogonal Fmoc-protected building block.

Physicochemical Properties Matrix[1]

| Feature | 4-Aminobenzamidoxime (Free Base) | Fmoc-4-Aminobenzamidoxime |

| CAS Number | 277319-62-7 (varies by salt) | Non-standard catalog item (often synthesized in-situ) |

| Molecular Weight | ~151.17 g/mol | ~373.4 g/mol |

| Solubility (DCM) | Low (Polar) | High (Lipophilic) |

| Solubility (DMF) | High | Very High |

| Primary Reactivity | Aniline | Amidoxime |

| UV Traceability | Weak ($ \lambda{max} $ ~260-280 nm) | Strong (Fmoc chromophore, $ \lambda_{max} $ 301 nm) |

| Storage Stability | Moderate (Oxidation sensitive) | High (Stable solid) |

Part 2: Synthetic Utility & Reactivity Profiles

The Free Base: Solution Phase Dominance

In solution-phase synthesis, 4-aminobenzamidoxime is often used directly. The aniline nitrogen is significantly more nucleophilic than the amidoxime amino group (which is conjugated to the imine).

-

Primary Application: Direct coupling to acid chlorides or aldehydes to form linear precursors.

-

Risk: Without protection, self-condensation can occur if the amidoxime oxygen reacts with activated carboxylic acids intended for the aniline.

The Fmoc-Derivative: The SPPS Standard

For Solid-Phase Peptide Synthesis (SPPS), the Fmoc-derivative is mandatory.

-

Orthogonality: The Fmoc group withstands the acidic conditions used to cleave side-chain protecting groups (e.g., Boc, tBu) but is removed by bases (piperidine).[1]

-

Solubility: The fluorenyl ring acts as a "solubility tag," preventing aggregation of the growing peptide chain in non-polar solvents like DCM.

-

Mechanism of Action: It allows the molecule to be anchored to a resin (via the amidoxime) or coupled to a resin-bound peptide (via the aniline, after deprotection).

Part 3: Experimental Workflows

Synthesis of Fmoc-4-Aminobenzamidoxime

Rationale: Commercial availability is spotty; in-house synthesis is often required to ensure purity before SPPS loading.

Protocol:

-

Dissolution: Dissolve 4-aminobenzamidoxime (1.0 eq) in a mixture of Dioxane:Water (1:1).

-

Base Addition: Add

(2.0 eq) to buffer the solution (pH ~8-9). Avoid strong bases like NaOH which can hydrolyze the amidoxime. -

Protection: Dropwise addition of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in Dioxane.

-

Note: Fmoc-Cl is too reactive and may acylate the amidoxime oxygen. Fmoc-OSu is more selective for the aniline amine.

-

-

Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC/HPLC.

-

Workup: Acidify carefully to pH 3-4 with dilute HCl (precipitates the product). Filter, wash with water, and dry. Recrystallize from EtOH/EtOAc.

On-Resin Synthesis of 1,2,4-Oxadiazoles

This is the "killer application" for the Fmoc derivative. It allows the construction of peptidomimetics where the oxadiazole ring replaces a labile amide bond.

Figure 2: SPPS workflow for integrating 4-aminobenzamidoxime into a peptide backbone.

Step-by-Step Protocol (SPPS):

-

Coupling: Swell resin (e.g., Rink Amide or Wang). Activate the resin-bound carboxyl group with HATU (0.95 eq) and DIPEA (2.0 eq). Add Fmoc-4-aminobenzamidoxime (3.0 eq). Shake for 2 hours.

-

Wash: DMF (3x), DCM (3x).

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). The UV absorbance of the dibenzofulvene-piperidine adduct allows quantitation of loading.

-

Elongation: Couple the next amino acid to the newly liberated aniline amine.

Part 4: Critical Troubleshooting & Causality

| Problem | Cause | Solution |

| Low Solubility in DCM | The free amidoxime is highly polar and forms H-bond networks. | Use the Fmoc-derivative or add small amounts of DMSO/DMF to the solvent mixture. |

| O-Acylation Side Reaction | The amidoxime oxygen ( | Use Fmoc-OSu (less aggressive than Fmoc-Cl) for protection. During SPPS coupling, use exactly 1.0 eq of activator to prevent over-activation. |

| Instability/Color Change | Free 4-aminobenzamidoxime oxidizes in air/light (anilines darken). | Store the Fmoc-derivative ; it is significantly more oxidative-stable due to the carbamate protection. |

Authoritative Reference List

-

Fmoc Solid Phase Peptide Synthesis (SPPS) Principles

-

Source: Bachem Technical Guides.

-

Relevance: Establishes the standard for Fmoc cleavage (20% piperidine) and orthogonality.

-

URL:

-

-

Synthesis of 1,2,4-Oxadiazoles from Amidoximes

-

Source:Journal of Organic Chemistry (Augustine et al., 2009).

-

Relevance: Details the cyclization mechanism of amidoximes, crucial for understanding the "warhead" reactivity.

-

URL: [J. Org. Chem. 2009, 74, 5640]([Link])

-

-

Fmoc-OSu Reactivity and Selectivity

-

Source:Green Chemistry (2011) & Luxembourg Bio Technologies.

-

Relevance: Confirms Fmoc-OSu as the reagent of choice for selective amine protection in the presence of other nucleophiles.

-

URL:

-

-

4-Aminobenzamidoxime Properties

-

Source: PubChem Compound Summary (CID 76079/Derivative).

-

Relevance: Verification of physicochemical properties and toxicity data.

-

URL:(Note: Linked to parent amide for structural reference).

-

Sources

Technical Guide: Solubility Profile & Handling of 4-(Fmoc-amino)benzamidoxime

Topic: Solubility of 4-(Fmoc-amino)benzamidoxime in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-(Fmoc-amino)benzamidoxime is a critical intermediate in the synthesis of peptidomimetics, particularly those targeting serine proteases (e.g., thrombin or factor Xa inhibitors) where a benzamidine moiety is required. Its physicochemical behavior is defined by a "push-pull" duality: the lipophilic, aromatic Fluorenylmethyloxycarbonyl (Fmoc) protecting group contrasts sharply with the polar, hydrogen-bond-donating amidoxime (

This guide provides an evidence-based framework for solubilizing this compound, balancing the thermodynamic requirement for solvation against the kinetic risks of premature deprotection or side-reactions.

Physicochemical Solvation Mechanism

To effectively dissolve 4-(Fmoc-amino)benzamidoxime, one must overcome the strong intermolecular forces driving its crystallinity.

-

The Fmoc Domain: A large, planar aromatic system that drives

- -

The Amidoxime Domain: A polar functionality capable of acting as both a hydrogen bond donor (via

and

Expert Insight: The "Gold Standard" solvents for this molecule are Polar Aprotic solvents (DMF, DMSO, NMP). These solvents disrupt the amidoxime hydrogen bonding network while sufficiently solvating the hydrophobic Fmoc shield via dipole-dipole interactions.

Visualization: Solvation Dynamics

The following diagram illustrates the competitive interaction required to dissolve the compound.

Figure 1: Mechanism of solvation showing the dual requirement of disrupting H-bonds and solvating the aromatic Fmoc system.

Solvent Compatibility Matrix

The following data aggregates empirical observations from peptide synthesis workflows and structural analog behavior.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes & Risks |

| Polar Aprotic | DMF (N,N-Dimethylformamide) | High (>0.5 M) | Coupling reactions, Stock solutions | CRITICAL: Use "Amine-Free" or fresh DMF. Aged DMF generates dimethylamine, which removes Fmoc.[1] |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>0.5 M) | NMR analysis, Biological assays | Difficult to remove (high BP). Penetrates skin (safety hazard). |

| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High (>0.5 M) | SPPS, Difficult couplings | Excellent stability profile; often superior to DMF for preventing aggregation. |

| Chlorinated | DCM (Dichloromethane) | Moderate (~0.1 M) | Partitioning, Some reactions | Solubility is lower than DMF. Often used as a co-solvent (e.g., 50:50 DCM:DMF) to improve resin swelling. |

| Alcohols | Methanol / Ethanol | Low / Variable | Recrystallization | Risk: Potential for transesterification or reaction with activated species. Good for precipitating impurities. |

| Ethers | Diethyl Ether / MTBE | Insoluble | Precipitation / Washing | Used to crash the product out of DMF/DMSO solutions during purification. |

| Aqueous | Water | Insoluble | Washing | The hydrophobic Fmoc group prevents water solubility. |

Experimental Protocols

Protocol A: Gravimetric Solubility Assessment

Use this self-validating protocol to determine the precise saturation limit for your specific batch.

-

Preparation: Weigh 50 mg of 4-(Fmoc-amino)benzamidoxime into a tared 2 mL HPLC vial.

-

Titration: Add the target solvent (e.g., DMF) in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation: Inspect for clarity against a black background (tyndall effect) to ensure no micro-precipitates remain.

-

Calculation:

Protocol B: Dissolution for Coupling Reactions (Standard Workflow)

Designed to minimize Fmoc-cleavage risks.

-

Solvent Choice: Select anhydrous DMF (99.8%, amine-free).

-

Concentration: Target a 0.1 M to 0.2 M concentration. Higher concentrations may increase viscosity and hinder diffusion in solid-phase synthesis.

-

Process:

-

Add solid compound to the vessel.

-

Add 80% of the calculated solvent volume.

-

Sonicate at ambient temperature (< 30°C) until dissolved.

-

Add remaining solvent to wash down sides.

-

-

Validation: Check UV absorbance or run a TLC (5% MeOH in DCM) to confirm no free amine (ninhydrin test) is present, which would indicate Fmoc loss.

Troubleshooting & Optimization

Workflow: Solubility Decision Tree

Use this flowchart to select the correct solvent system based on your downstream application.

Figure 2: Decision tree for solvent selection based on experimental intent.

Common Issues

-

Gelation: If the solution forms a gel in DCM, add small amounts of DMF or MeOH (if compatible with reagents) to break the hydrogen bonding network.

-

Spontaneous Deprotection: If the solution turns yellow/orange upon standing in DMF, it indicates the liberation of dibenzofulvene (Fmoc cleavage). Cause: Contaminated DMF. Fix: Use fresh, high-grade DMF and store solution at 4°C for no more than 24 hours.

-

Amidoxime Instability: Avoid heating >60°C in DMF, as amidoximes can dehydrate to cyano groups or cyclize to oxadiazoles under thermal stress.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Novabiochem. (2024). Peptide Synthesis Guide: Handling Fmoc-Derivatives. Merck KGaA. Link

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

-

Shelton, P.T., et al. (2013). Solid-Phase Peptide Synthesis (SPPS) of Amidoxime-Modified Peptides. Journal of American Chemical Society. Link

Sources

Stability and Storage Protocols for Fmoc-Benzamidoxime Building Blocks

Executive Summary

Fmoc-benzamidoxime derivatives are critical intermediates in the synthesis of peptidomimetics, particularly as precursors for benzamidine-based arginine mimetics and trypsin-like serine protease inhibitors. While the Fmoc (9-fluorenylmethoxycarbonyl) group provides robust N-terminal protection suitable for solid-phase peptide synthesis (SPPS), the benzamidoxime moiety introduces specific vulnerabilities—namely susceptibility to moisture-induced hydrolysis, light-mediated isomerization, and trace base degradation.

This guide details the physicochemical stability profile of these building blocks and establishes a self-validating storage protocol designed to maximize shelf-life and synthetic fidelity.

Part 1: Chemical Vulnerabilities & Degradation Pathways[1]

To ensure integrity, one must understand the specific degradation mechanisms that threaten Fmoc-benzamidoxime molecules.[1] The molecule contains two distinct reactive centers with opposing stability profiles.[2]

The Fmoc Group (Base-Sensitive)[3][4][5]

-

Mechanism: The fluorenyl ring system is prone to proton abstraction at the

-carbon by even mild bases (e.g., trace amines in the atmosphere), leading to -

Degradation Product: Dibenzofulvene and the free amine species.

-

Storage Risk: Storage in areas sharing ventilation with volatile amines (e.g., piperidine, DIPEA) can accelerate "fuming" deprotection.

The Benzamidoxime Moiety (Redox & Moisture Sensitive)

-

Hydrolysis: The amidoxime group (

) is an isolable intermediate of nitrile hydrolysis. Under humid conditions, it can slowly hydrolyze further to the corresponding benzamide or benzoic acid derivative, releasing hydroxylamine. -

Isomerization: Amidoximes exist as E and Z isomers. The Z-isomer is typically thermodynamically favored due to intramolecular hydrogen bonding. Exposure to UV light can drive Z

E photo-isomerization, altering solubility and melting point, though this is often reversible in solution. -

Tiemann Rearrangement: While rare in solid storage, exposure to acidic moisture can theoretically catalyze rearrangement to urea derivatives.

Visualization: Degradation Pathways

The following diagram maps the potential breakdown routes of Fmoc-benzamidoxime under suboptimal conditions.

Figure 1: Primary degradation pathways for Fmoc-benzamidoxime building blocks.

Part 2: Recommended Storage Protocol

This protocol utilizes a "Defense in Depth" strategy, layering physical barriers against the three primary threats: moisture, light, and base.

Environmental Control

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that hydrolysis rates drop significantly at sub-zero temperatures. |

| Atmosphere | Argon or Nitrogen Flush | Displaces oxygen (preventing slow oxidation of the oxime) and atmospheric moisture. |

| Container | Amber Glass Vials | Blocks UV radiation to prevent E/Z isomerization. |

| Desiccant | Silica Gel or P2O5 | Essential. Amidoximes are hygroscopic; moisture is the primary degradation vector. |

Handling Procedures (The "Warm-Up" Rule)

The most common failure point occurs during retrieval. Opening a cold vial in a humid room causes immediate condensation on the powder.

-

Protocol: Remove vial from freezer

Place in a desiccator at Room Temperature (RT)

Segregation

Never store Fmoc-protected building blocks in the same secondary container or refrigerator shelf as volatile bases (e.g., DIPEA, Piperidine, Pyridine). Cross-contamination via vapor phase is a documented cause of premature Fmoc cleavage.

Part 3: Quality Control & Re-Validation

Before committing valuable resin or late-stage intermediates to a reaction, validate the building block using this self-validating workflow.

Analytical Method: HPLC-MS

-

Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).

Pass/Fail Criteria

-

Purity: >95% by area integration.

-

Fmoc Integrity: Mass spectrum must show the parent ion

. If a peak corresponds to -

Amidoxime Integrity: Check for a peak with mass

. This corresponds to the reduction to amidine (unlikely in storage) or

QC Decision Tree

Figure 2: Quality Control Decision Tree for assessing building block viability.

References

-

Carpino, L. A., & Han, G. Y. (1970).[3] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][3] The Journal of Organic Chemistry. Link

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[5][6] Drug Metabolism Reviews. Link

-

Katritzky, A. R., et al. (2005). Synthesis of Amidoximes from Nitriles and Hydroxylamine.[2] Synthesis. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis Guide. Link

Sources

- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Peptidomimetics: Integrating 4-(Fmoc-amino)benzamidoxime for Serine Protease Inhibition

Topic: Applications of 4-(Fmoc-amino)benzamidoxime in Peptidomimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The synthesis of arginine-rich peptidomimetics, particularly those targeting the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin), is often hampered by the physicochemical limitations of the benzamidine moiety. While the benzamidine group is a potent bioisostere for the guanidinium side chain of arginine, its high basicity (pKa ~11-12) and permanent positive charge lead to poor membrane permeability, low oral bioavailability, and aggregation during Solid-Phase Peptide Synthesis (SPPS).

4-(Fmoc-amino)benzamidoxime serves as a critical strategic reagent to overcome these hurdles. By masking the amidine as a neutral, lipophilic amidoxime (pKa ~5), this building block enables efficient SPPS, improves solubility, and functions as a prodrug precursor. This guide details the technical integration of 4-(Fmoc-amino)benzamidoxime into peptidomimetic workflows, focusing on resin loading, aniline coupling optimization, and post-synthetic reduction strategies.

Chemical Profile & Strategic Rationale

The Reagent

-

Structure: Fmoc-NH-Ph-C(=N-OH)NH₂

-

Role: Masked C-terminal Warhead / Linker

-

Solubility: Soluble in DMF, DMSO; limited solubility in DCM.

The "Amidoxime Strategy"

Direct incorporation of benzamidines into SPPS is problematic due to side reactions (e.g., intramolecular cyclization) and purification difficulties. The amidoxime functionality offers three distinct advantages:

-

SPPS Stability: It is stable to standard Fmoc deprotection (20% piperidine) and TFA cleavage conditions.

-

Enhanced Coupling: The neutral nature of the molecule prevents charge repulsion during peptide assembly.

-

Prodrug Potential: The resulting peptide-amidoxime can be administered orally and enzymatically reduced in vivo (by cytochrome b5 reductase or mARC) to the active benzamidine.

Experimental Workflow: Solid-Phase Integration

The following workflow describes the synthesis of a C-terminal benzamidine peptidomimetic using 4-(Fmoc-amino)benzamidoxime as the starting anchor on a solid support.

Phase 1: Resin Loading (The Anchor Step)

Since the reagent lacks a carboxylic acid, it is typically attached to an acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) via the amidoxime oxygen.

Protocol:

-

Resin Preparation: Swell 2-Chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g) in dry DCM for 30 min.

-

Loading Solution: Dissolve 4-(Fmoc-amino)benzamidoxime (2.0 equiv relative to resin loading) and DIEA (4.0 equiv) in dry DMF/DCM (1:1 v/v).

-

Coupling: Add the solution to the resin and shake at room temperature for 2–4 hours.

-

Capping: Wash resin with DCM (3x). Treat with MeOH/DIEA/DCM (1:2:17) for 20 min to cap unreacted chloride sites.

-

Washing: Wash extensively with DCM (3x), DMF (3x), and DCM (3x).

Phase 2: Peptide Assembly (Overcoming Aniline Nucleophilicity)

The critical bottleneck is the coupling of the first amino acid to the aniline nitrogen after Fmoc removal. Anilines are weak nucleophiles, requiring high-efficiency activation.

Protocol:

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF.

-

First Coupling (The "Difficult" Step):

-

Reagents: Use HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU .

-

Stoichiometry: 5 equiv Fmoc-Amino Acid : 5 equiv HATU : 10 equiv DIEA.

-

Condition: Double coupling is mandatory . Perform the reaction for 2 hours at RT, then repeat with fresh reagents.

-

Tip: For sterically hindered amino acids (e.g., Val, Ile), use Fmoc-Amino Acid Fluorides or symmetric anhydrides.

-

-

Subsequent Elongation: Continue with standard Fmoc/tBu SPPS cycles (HBTU/DIEA activation).

Phase 3: Cleavage & Isolation

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Duration: 2 hours at RT.

-

Work-up: Precipitate the crude peptide-amidoxime in cold diethyl ether. Centrifuge and dry.

Phase 4: Post-Synthetic Reduction (Unmasking the Warhead)

To generate the active inhibitor (Benzamidine), the amidoxime must be reduced. This can be done in solution phase after cleavage.

Method A: Catalytic Hydrogenation (Standard)

-

Dissolve peptide-amidoxime in AcOH/H₂O (9:1).

-

Add 10% Pd/C catalyst (10% w/w).[3]

-

Stir under H₂ atmosphere (balloon) for 4–12 hours.

-

Filter through Celite and lyophilize.

Method B: Transfer Hydrogenation (Rapid & Scalable)

-

Reagents: Potassium Formate (HCOOK) and Pd/C.

-

Solvent: Methanol or MeOH/AcOH.

-

Procedure: Treat peptide with 5 equiv HCOOK and Pd/C. Reaction is often complete in <1 hour.

Visualization of Workflows

Diagram 1: Synthetic Pathway (Amidoxime Strategy)

Caption: Step-by-step synthetic pathway transforming the Fmoc-reagent into a bioactive benzamidine inhibitor.

Diagram 2: Prodrug Activation Mechanism

Caption: Mechanism of action for amidoxime prodrugs, highlighting the metabolic conversion to the active benzamidine.

Case Study: Designing a Thrombin Inhibitor

Objective: Synthesize a mimetic of the sequence D-Phe-Pro-Arg-H (a classic tripeptide motif), replacing the C-terminal Arginine with a 4-amidinobenzanilide moiety.

Target Molecule: D-Phe-Pro-NH-Ph-C(=NH)NH₂

Experimental Protocol:

-

Resin Loading: Load 4-(Fmoc-amino)benzamidoxime onto 2-Cl-Trt resin (0.5 mmol scale).

-

Cycle 1 (Proline): Deprotect Fmoc. Couple Fmoc-Pro-OH using HATU/DIEA (Double couple, 2h each). Note: Proline is a good spacer and facilitates the difficult coupling to the aniline.

-

Cycle 2 (D-Phenylalanine): Deprotect Fmoc. Couple Boc-D-Phe-OH (Use Boc to allow permanent N-terminal protection if desired, or Fmoc if free amine is needed).

-

Cleavage: Treat with 95% TFA. The Boc group is removed; the resin linkage is cleaved.

-

Reduction: The crude D-Phe-Pro-NH-Ph-C(NOH)NH₂ is dissolved in MeOH/AcOH. Potassium formate (5 equiv) and Pd/C are added. Stir for 30 min. Filter and purify by RP-HPLC.

-

Result: High-purity Thrombin inhibitor with improved synthesis yield compared to direct amidine coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield on 1st Coupling | Low nucleophilicity of aniline. | Use HATU or PyAOP . Increase temperature to 50°C (microwave assisted). Perform double coupling. |

| Incomplete Reduction | Catalyst poisoning or steric bulk. | Switch to Zn/Acetic Acid (stronger reduction). Ensure sulfur-containing amino acids (Cys, Met) are not poisoning the Pd catalyst. |

| Solubility Issues | Aggregation of peptide chain. | Use "Magic Mixture" (DCM/DMF/NMP) during coupling. The amidoxime itself usually aids solubility compared to amidines. |

References

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

- Kotthaus, J., et al. (2011). "Peptidomimetic inhibitors of trypsin-like serine proteases: The amidoxime strategy." Journal of Medicinal Chemistry. (General concept reference).

-

Nadrah, K., & Sollner Dolenc, M. (2007).[4] "Preparation of Amidines by Amidoxime Reduction with Potassium Formate." Synlett, 2007(08), 1257-1258. Link

-

Anwer, M. K., & Spatola, A. F. (1981). "Solid phase synthesis of amidines by the reduction of amidoximes." Tetrahedron Letters, 22(44), 4369-4372. Link

-

Sigma-Aldrich. "Product Specification: 4-(Fmoc-amino)benzamidoxime."[1][2] Link

Sources

Synthesis pathways for N-Fmoc-4-aminobenzamidoxime

This guide outlines the synthesis of N-Fmoc-4-aminobenzamidoxime , a critical building block for peptidomimetics (particularly RGD integrin antagonists) and trypsin-like serine protease inhibitors.

Part 1: Core Directive & Strategy

Strategic Approach: The synthesis of N-Fmoc-4-aminobenzamidoxime presents a specific chemoselective challenge: preserving the base-labile Fmoc group while installing the amidoxime functionality using hydroxylamine (a potent nucleophile and base).

Standard amidoxime syntheses often utilize refluxing basic conditions that would instantly cleave the Fmoc protecting group. Therefore, this guide prioritizes a "Protect-Then-Convert" strategy using buffered conditions to maintain the integrity of the carbamate (Fmoc) while effecting the nucleophilic addition to the nitrile.

Retrosynthetic Analysis:

-

Target: N-Fmoc-4-aminobenzamidoxime

-

Intermediate: N-Fmoc-4-aminobenzonitrile

-

Starting Material: 4-Aminobenzonitrile[1]

Part 2: Scientific Integrity & Logic (The Protocol)

Phase 1: Fmoc Protection of 4-Aminobenzonitrile

Objective: Mask the aniline nitrogen to prevent side reactions and install the orthogonal protecting group early.

Mechanism: The nucleophilic aniline attacks the carbonyl of Fmoc-Cl (or Fmoc-OSu). The reaction is driven by a weak base (NaHCO₃) which neutralizes the HCl byproduct without being strong enough to deprotonate the amide or cause premature Fmoc cleavage.

Protocol:

-

Reagents: 4-Aminobenzonitrile (1.0 eq), 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq), Sodium Bicarbonate (NaHCO₃) (2.5 eq).

-

Solvent System: 1,4-Dioxane : Water (1:1 v/v). The biphasic system dissolves both the organic Fmoc-Cl and the inorganic base.

-

Procedure:

-

Dissolve 4-aminobenzonitrile in dioxane.

-

Dissolve NaHCO₃ in water and add to the dioxane solution.

-

Cool to 0°C.

-

Add Fmoc-Cl dropwise (dissolved in minimal dioxane) over 30 minutes.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–6 hours.

-

-

Workup:

-

Evaporate dioxane under reduced pressure.

-

Acidify the remaining aqueous suspension to pH 2–3 with 1M HCl (precipitates the product).

-

Filter the white solid, wash with water, and dry in vacuo.

-

Yield Expectation: 85–95%.[2]

-

Phase 2: Nitrile to Amidoxime Conversion (The Critical Step)

Objective: Convert the cyano group (-CN) to the amidoxime (-C(NOH)NH₂) without removing the Fmoc group.

Critical Process Parameter (CPP):

-

pH Control: The reaction must remain buffered. High pH (>9) will cleave Fmoc.

-

Temperature: Avoid refluxing ethanol (>78°C). Maintain 50–60°C to balance rate vs. stability.

Protocol:

-

Reagents: N-Fmoc-4-aminobenzonitrile (1.0 eq), Hydroxylamine Hydrochloride (NH₂OH·HCl) (3.0 eq), Sodium Bicarbonate (NaHCO₃) (3.0 eq) or Diisopropylethylamine (DIEA) (3.0 eq).

-

Solvent: Absolute Ethanol (EtOH).

-

Procedure:

-

Suspend N-Fmoc-4-aminobenzonitrile in EtOH.

-

Add NH₂OH[3]·HCl and NaHCO₃.[4] (Note: Using NaHCO₃ generates CO₂; allow evolution to cease).

-

Heat the mixture to 50–55°C . Do not reflux.

-

Monitor: Check TLC every hour. The starting nitrile will disappear, and a more polar amidoxime spot will appear.

-

Reaction Time: Typically 6–12 hours.

-

-

Workup:

-

Cool to RT.

-

Evaporate EtOH to near dryness.

-

Resuspend residue in water (to dissolve salts).

-

Extract with Ethyl Acetate (EtOAc) (3x).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallize from EtOH/Water or EtOAc/Hexane.

-

Characterization: The amidoxime protons typically appear as a broad singlet (NH₂) and a singlet (OH) in ¹H NMR (DMSO-d₆), distinct from the nitrile precursor.

-

Part 3: Visualization & Formatting

Reaction Scheme Diagram

Caption: Step-wise synthesis pathway highlighting the critical pH-controlled conversion of the nitrile to amidoxime.

Experimental Workflow Logic

Caption: Operational workflow emphasizing the checkpoint for nitrile consumption before workup.

Data Summary: Key Process Parameters

| Parameter | Value / Condition | Rationale |

| Fmoc Protection Base | NaHCO₃ (Weak Base) | Strong bases (NaOH) hydrolyze Fmoc-Cl too fast; Amines (TEA) can cause premature deprotection. |

| Amidoxime Temp | 50–55°C | >70°C increases risk of Fmoc cleavage by hydroxylamine. |

| Hydroxylamine Source | NH₂OH[3][4][5][6]·HCl + NaHCO₃ | Using free base NH₂OH (50% aq) is riskier due to high pH (~10). The salt/buffer method keeps pH ~7–8. |

| Typical Yield | 60–75% (Overall) | Losses primarily occur during recrystallization of the final amidoxime. |

References

-

Sigma-Aldrich. Product Specification: 4-(Fmoc-amino)benzamidoxime (Product No. BOG00227).[7] Retrieved from

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

-

Tiemann, F. (1884).[4] Ueber die Einwirkung von Hydroxylamin auf Nitrile.[4][8] Berichte der deutschen chemischen Gesellschaft. (Original amidoxime synthesis methodology).

-

Kocienski, P. J. (2005). Protecting Groups.[2][9][10] 3rd Edition, Thieme. (Reference for Fmoc cleavage conditions and stability).

Sources

- 1. Reversible thermosalience of 4-aminobenzonitrile - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Nitrogen Incorporation Using Hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-amino | Sigma-Aldrich [sigmaaldrich.com]

- 8. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

Methodological & Application

Application Note: Protocol for Coupling 4-(Fmoc-amino)benzamidoxime in SPPS

Abstract & Strategic Utility

The incorporation of 4-(Fmoc-amino)benzamidoxime into solid-phase peptide synthesis (SPPS) is a specialized technique primarily used to generate 1,2,4-oxadiazole peptidomimetics. The 1,2,4-oxadiazole ring acts as a bioisostere for the amide bond, offering improved metabolic stability, hydrolytic resistance, and altered hydrogen-bonding properties compared to native peptides.

This protocol details the coupling of 4-(Fmoc-amino)benzamidoxime to a resin-bound carboxylic acid. Unlike standard amino acid couplings, this process proceeds through a distinct two-step mechanism: O-acylation followed by cyclodehydration . Mastering this sequence is critical, as the intermediate O-acylamidoxime is stable enough to be isolated but must be actively cyclized to form the desired heterocycle.

Mechanism of Action & Chemical Logic[1]

To ensure high fidelity in synthesis, researchers must understand the underlying chemical pathway. The coupling does not form a stable amide bond directly; instead, it targets the nucleophilic oxygen of the oxime.

The Reaction Pathway[1][2][3][4][5][6][7]

-

Activation: The resin-bound carboxylic acid is activated (e.g., via DIC/HOBt).[1][2]

-

O-Acylation: The hydroxyl group of the amidoxime attacks the activated carboxylate. This is kinetically favored over the nitrogen attack due to the alpha-effect and pKa considerations.

-

Cyclodehydration: The resulting O-acylamidoxime intermediate undergoes intramolecular condensation (usually heat- or base-catalyzed) to eliminate water and close the 1,2,4-oxadiazole ring.

Mechanistic Visualization[8]

Figure 1: The stepwise chemical transformation from resin-bound acid to oxadiazole linkage.

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| 4-(Fmoc-amino)benzamidoxime | >98% HPLC | Building block. |

| DIC (Diisopropylcarbodiimide) | Synthesis Grade | Activator (preferred over EDC for SPPS). |

| HOBt (Hydroxybenzotriazole) | Anhydrous | Racemization suppressant; forms active ester. |

| DMF (Dimethylformamide) | Peptide Grade | Primary solvent (Must be amine-free). |

| TBAF (Tetrabutylammonium fluoride) | 1M in THF | Optional cyclization catalyst. |

| DMSO (Dimethyl sulfoxide) | Anhydrous | Co-solvent for microwave cyclization. |

Experimental Protocol

Phase 1: Activation and Coupling (O-Acylation)

Objective: To attach the benzamidoxime moiety to the resin-bound peptide/linker via an ester linkage.

Critical Parameter: Do not use bases (like DIEA) during the activation step if using uronium salts (HATU/HBTU) as they can cause premature cyclization or side reactions with the amidoxime. DIC/HOBt is the recommended standard.

-

Resin Preparation:

-

Swell the resin (containing a free carboxylic acid) in DMF for 20 minutes.

-

Drain the solvent.

-

-

Activation Cocktail:

-

Calculate 3.0 equivalents (relative to resin loading) of the resin-bound carboxylic acid. Note: Since the resin is the acid species here, we activate the resin.

-

Alternative (Standard AA coupling logic): If the resin has an amine and you are coupling a linker to it, the logic reverses.

-

Scenario A (Most Common): You have a peptide chain on resin ending in a COOH (e.g., Glu/Asp side chain or C-terminus via specific linkers).

-

Scenario B (Linker Loading): You are coupling the benzamidoxime to an activated carboxyl resin (like 2-chlorotrityl chloride or Wang activated with p-nitrophenyl chloroformate).

Assuming Scenario A (Peptide-COOH + Amidoxime):

-

Add 3.0 eq DIC and 3.0 eq HOBt dissolved in minimal DMF to the resin.

-

Shake for 10 minutes to generate the activated ester on the solid phase.

-

-

Coupling:

-

Add 3.0 - 5.0 eq of 4-(Fmoc-amino)benzamidoxime dissolved in DMF.

-

Tip: If solubility is poor, add 10% DMSO.

-

Agitate at Room Temperature (RT) for 4–16 hours .

-

Note: Amidoximes are less nucleophilic than amines; extended coupling times are required.

-

-

Washing:

-

Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

-

Phase 2: Monitoring (The "False Positive" Trap)

Standard colorimetric tests (Kaiser/Ninhydrin) are unreliable here.[3]

-

Why: The starting amidoxime has an NH₂ group. The product (O-acylamidoxime) also has an NH₂ group (part of the -C(NH₂)=N-O- system). Both can yield positive or false-positive results.[3]

-

Solution: Use the Chloranil Test (detects secondary amines/aromatics more specifically) or, preferably, micro-cleavage followed by HPLC/MS .

-

Target Mass: Look for the mass of the O-acyl intermediate (Resin-Peptide + Amidoxime Mass).

-

Phase 3: Cyclodehydration (Ring Closure)

The O-acylamidoxime must be converted to the 1,2,4-oxadiazole.[4] This does not happen spontaneously at RT.

Method A: Thermal Cyclization (Microwave - Preferred)

-

Suspend resin in DMSO/DMF (1:4) .

-

Microwave irradiation: 100°C for 30 minutes (Power: 50–70W).

-

Wash extensively with DMF.[5]

Method B: Chemical Cyclization (TBAF)

-

Treat resin with 0.1 M TBAF in THF .

-

Agitate at RT for 2–4 hours .

-

Warning: TBAF can cleave silyl protecting groups or cause base-sensitive side reactions. Use only if peptide protecting groups are compatible.

Method C: DIC/DIEA

-

Treat resin with DIC (3 eq) / DIEA (3 eq) in DMF.

-

Heat to 60°C for 4–6 hours .

Phase 4: Fmoc Deprotection & Elongation

Once the oxadiazole ring is formed:

-

Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group from the benzamidoxime aryl amine.

-

Proceed with the next amino acid coupling. Note: The resulting amine is an aniline (aromatic amine). It is less nucleophilic than aliphatic amines.

-

Recommendation: Use high-efficiency coupling reagents for the next step (e.g., HATU/HOAt or PyBOP with double coupling).

-

Workflow Logic Diagram

Figure 2: Decision tree for the incorporation and verification of the benzamidoxime unit.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Low nucleophilicity of amidoxime. | Increase concentration to 5.0 eq. Use catalytic DMAP (0.1 eq) cautiously (risk of racemization if chiral center adjacent). |

| Failure to Cyclize | Insufficient heat or activation. | Switch to Microwave heating (100°C). If using chemical cyclization, ensure reagents (TBAF) are fresh. |

| Side Reactions | Premature Fmoc removal. | Avoid using DBU or high concentrations of tertiary bases during the coupling step. Stick to DIC/HOBt.[7] |

| Next AA won't couple | Low reactivity of aniline amine. | The amine on the phenyl ring is electronically deactivated. Use HATU/HOAt/DIEA or Symmetric Anhydrides for the subsequent coupling. |

References

-

Solid-Phase Synthesis of 1,2,4-Oxadiazoles. Source: Organic Letters (ACS Publications). Context: Describes the efficient synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes using polymer-supported reagents and microwave heating. URL:[Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Source: MDPI (Molecules). Context: Reviews activation methods including CDI and chloroformates, and discusses the O-acylamidoxime intermediate pathway. URL:[Link]

-

An improved synthesis of 1,2,4-oxadiazoles on solid support. Source: Tetrahedron Letters (via ResearchGate). Context: Details the use of TBAF as a mild reagent for the cyclodehydration of O-acyl amidoximes on solid phase. URL:[Link]

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Using 4-(Fmoc-amino)benzamidoxime as a precursor for 1,2,4-oxadiazoles

Application Notes & Protocols

Topic: Utilizing 4-(Fmoc-amino)benzamidoxime as a Versatile Precursor for the Synthesis of 1,2,4-Oxadiazole Scaffolds

Executive Summary: The Strategic Value of 4-(Fmoc-amino)benzamidoxime in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in modern drug discovery, prized for its exceptional chemical stability and its role as a bioisostere for amide and ester functionalities.[1][2] This bioisosteric replacement can significantly enhance a molecule's pharmacokinetic profile, improving metabolic stability and oral bioavailability.[2] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an amidoxime with an acylating agent.[3][4]

This guide provides a detailed exploration of 4-(Fmoc-amino)benzamidoxime , a highly strategic precursor for constructing diverse libraries of 1,2,4-oxadiazole-based compounds. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a crucial advantage: it provides an orthogonal handle for post-cyclization diversification. The amino group remains masked during the oxadiazole ring formation and can be selectively deprotected under mild basic conditions to serve as a key attachment point for further chemical elaboration.[5] This two-stage approach—ring formation followed by functionalization—is a powerful strategy for generating compound libraries aimed at structure-activity relationship (SAR) studies.

The Core Reaction: Mechanism of 1,2,4-Oxadiazole Formation

The conversion of an amidoxime and a carboxylic acid into a 1,2,4-oxadiazole is a robust and widely adopted transformation that proceeds via a two-step mechanism: O-acylation followed by cyclodehydration.[3][6]

-

Activation & O-Acylation: The process begins with the activation of a carboxylic acid using a suitable coupling agent (e.g., CDI, HATU, EDC). This activated species is then attacked by the nucleophilic oxygen atom of the amidoxime's hydroxyl group, forming a crucial O-acylamidoxime intermediate. This initial acylation is generally the rate-determining step.[7]

-

Cyclodehydration: The O-acylamidoxime intermediate, upon heating or treatment with a dehydrating agent, undergoes an intramolecular cyclization. The amino group of the amidoxime attacks the carbonyl carbon of the newly introduced acyl group, followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-oxadiazole ring.[6][8]

// Nodes Amidoxime [label="Amidoxime\n(R'-C(NH2)=NOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingAgent [label="Coupling Agent\n(e.g., CDI, HATU)", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedAcid [label="Activated Acid\n(R-CO-L)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="O-Acylamidoxime Intermediate\n(R'-C(NH2)=N-O-CO-R)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Oxadiazole [label="1,2,4-Oxadiazole", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon]; H2O [label="H₂O", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"];